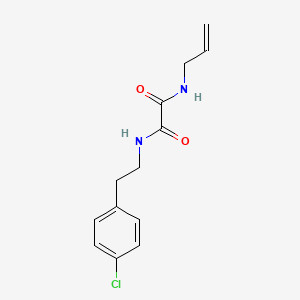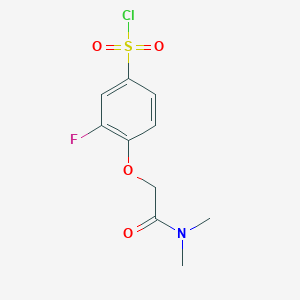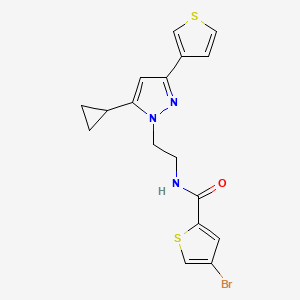
4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex chemical structure and potential applications in various fields of scientific research. The presence of functional groups such as thiophene, pyrazole, and bromine atoms makes it an intriguing subject for study in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring by reacting hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.
Functionalization: : The cyclopropyl group and thiophene moiety are introduced through nucleophilic substitution reactions and palladium-catalyzed coupling reactions, respectively.
Bromination: : Bromination of the thiophene ring is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amidation: : The final step involves the formation of the carboxamide group through the reaction of thiophene-2-carboxylic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods: While the above synthetic routes are suitable for laboratory-scale synthesis, scaling up to industrial production may involve continuous flow reactors for improved efficiency and safety. Solvent selection, reaction temperature, and catalyst loading are optimized for high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction of the amide or pyrazole ring can be achieved using lithium aluminum hydride (LAH) or other reducing agents.
Substitution: : The bromine atom on the thiophene ring allows for nucleophilic substitution reactions with various nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: : m-CPBA, oxygen, peracids.
Reduction: : LAH, hydrogen gas with a palladium catalyst.
Substitution: : Organometallic reagents like Grignard reagents, sodium hydride.
Major Products Formed: These reactions yield a variety of functionalized products, such as thiophene oxides, reduced pyrazole derivatives, and substituted thiophenes, each possessing unique properties for further exploration.
科学的研究の応用
Chemistry: : The compound serves as a building block for synthesizing complex molecules, offering pathways to new materials and drug candidates.
Medicine: : Investigation of therapeutic potentials, particularly as inhibitors of specific enzymes or receptors.
Industry: : Use in the development of advanced materials such as organic semiconductors or catalysts.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and thiophene ring can facilitate binding through halogen bonding and π-π interactions, respectively. The pyrazole ring often interacts with metal ions in enzyme active sites, inhibiting their function.
類似化合物との比較
Similar Compounds
4-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole derivatives: : Variations in the substitution pattern of the thiophene ring provide insights into structure-activity relationships.
Uniqueness: 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to the specific combination of bromine, thiophene, and pyrazole functionalities, offering a unique profile for chemical reactivity and biological activity. This makes it a valuable scaffold in the design of novel compounds for scientific research.
There you have it—one deep dive into this compound. Let's continue exploring the infinite facets of this chemical wonder!
特性
IUPAC Name |
4-bromo-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS2/c18-13-7-16(24-10-13)17(22)19-4-5-21-15(11-1-2-11)8-14(20-21)12-3-6-23-9-12/h3,6-11H,1-2,4-5H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMGUVQNLJPYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CS3)Br)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
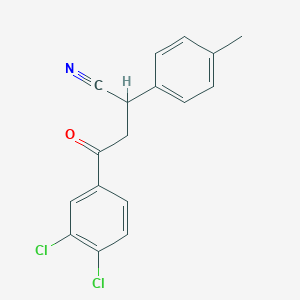
![2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid](/img/structure/B2393795.png)
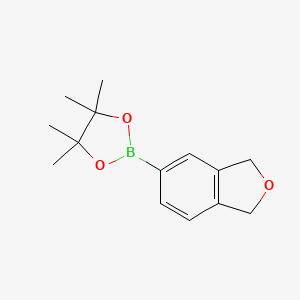
![3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393798.png)
![N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2393800.png)
![1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2393802.png)
![2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2393804.png)
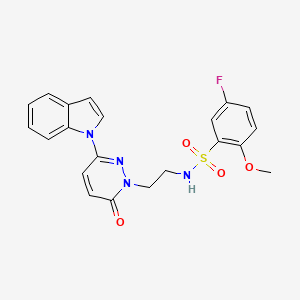
![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2393808.png)
![tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2393809.png)

![4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2393811.png)
